molecular formula C25H29N3O4S B4066531 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide

2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide

Cat. No. B4066531
M. Wt: 467.6 g/mol
InChI Key: IXSRNCUMZJRXET-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide is 467.18787759 g/mol and the complexity rating of the compound is 883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research into structurally similar compounds has focused on their crystallography and chemical properties. For instance, studies on the structural aspects of amide-containing isoquinoline derivatives have explored their ability to form gels or crystalline solids upon treatment with various mineral acids. Such compounds exhibit unique fluorescence emission properties when forming host–guest complexes, suggesting potential applications in materials science and fluorescence-based detection methods (Karmakar, Sarma, & Baruah, 2007).

Synthetic Pathways and Chemical Reactions

Significant research has been conducted on the synthesis of related compounds, highlighting innovative synthetic routes and chemical reactions. For example, studies have detailed the synthesis of enamino-thiones from imines and β-propiolactone, demonstrating the versatility of these compounds in organic synthesis (Shabana, Rasmussen, Olesen, & Lawesson, 1980). Additionally, research on the synthesis of quinolin-8-ols through cyclization of ketone oximes has expanded the toolkit for synthesizing quinoline derivatives, which are valuable in medicinal chemistry (Uchiyama, Ono, Hayashi, & Narasaka*, 1998).

Biological Applications

Compounds related to "2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide" have been explored for their biological activities, including antimalarial and antimycobacterial effects. For instance, derivatives have shown promising activity against Plasmodium berghei in mice, indicating potential applications in antimalarial drug development (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986). Another study on dihydro-6H-quinolin-5-ones tethered with aryl and thiophenyl groups revealed significant antimycobacterial activity, suggesting applications in tuberculosis treatment (Kantevari, Reddy Patpi, Sridhar, Yogeeswari, & Sriram, 2011).

properties

IUPAC Name

2-[[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-32-21-12-15(10-11-19(21)29)23-17(13-26)25(28-18-8-5-9-20(30)24(18)23)33-14-22(31)27-16-6-3-2-4-7-16/h10-12,16,23,28-29H,2-9,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSRNCUMZJRXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4CCCCC4)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-cyano-5-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-cyclohexylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide

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